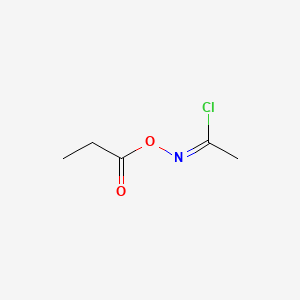
N-(1-Butoxy-2,2,2-trichloroethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Butoxy-2,2,2-trichloroethyl)formamide is a chemical compound with the molecular formula C7H12Cl3NO2 It is known for its unique structure, which includes a butoxy group and a trichloroethyl group attached to a formamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Butoxy-2,2,2-trichloroethyl)formamide typically involves the reaction of 1-butoxy-2,2,2-trichloroethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Butoxy-2,2,2-trichloroethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trichloroethyl group.
Aplicaciones Científicas De Investigación
N-(1-Butoxy-2,2,2-trichloroethyl)formamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Butoxy-2,2,2-trichloroethyl)formamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Butoxy-2,2,2-trichloroethyl)carbamate
- N-(1-Isobutoxy-2,2,2-trichloroethyl)formamide
- N-(1-Methoxy-2,2,2-trichloroethyl)formamide
Uniqueness
N-(1-Butoxy-2,2,2-trichloroethyl)formamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
51360-67-9 |
|---|---|
Fórmula molecular |
C7H12Cl3NO2 |
Peso molecular |
248.5 g/mol |
Nombre IUPAC |
N-(1-butoxy-2,2,2-trichloroethyl)formamide |
InChI |
InChI=1S/C7H12Cl3NO2/c1-2-3-4-13-6(11-5-12)7(8,9)10/h5-6H,2-4H2,1H3,(H,11,12) |
Clave InChI |
ZRCFMHJQZMGRQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C(Cl)(Cl)Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


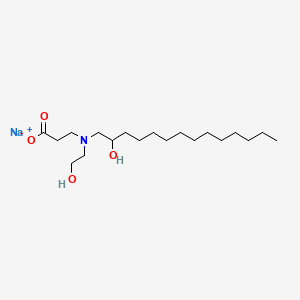


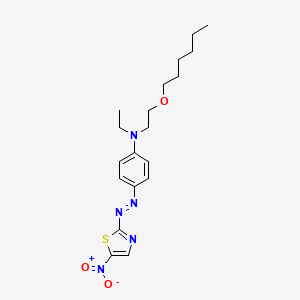

![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
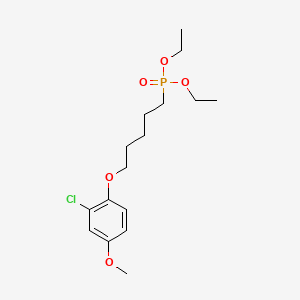

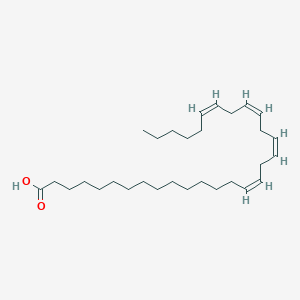
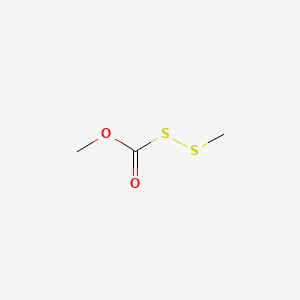
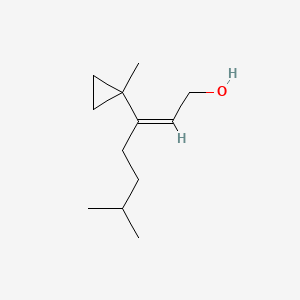
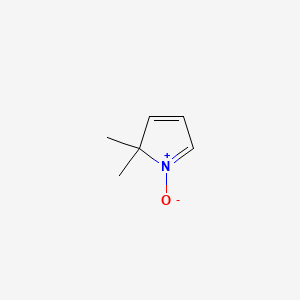
![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675695.png)
